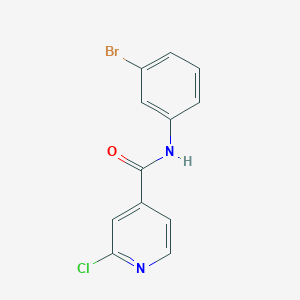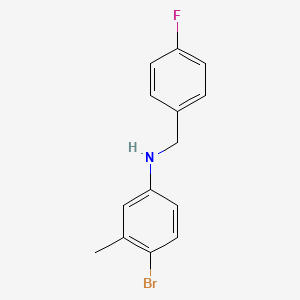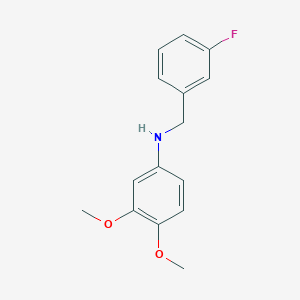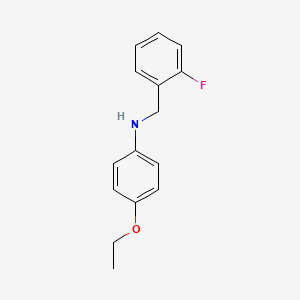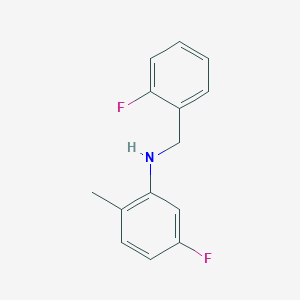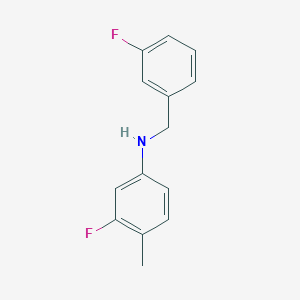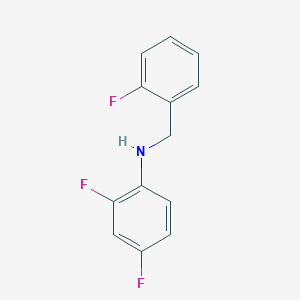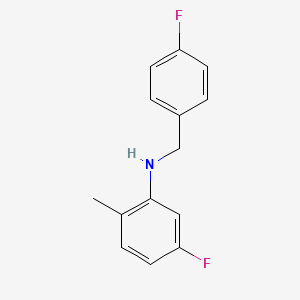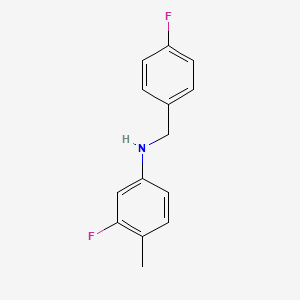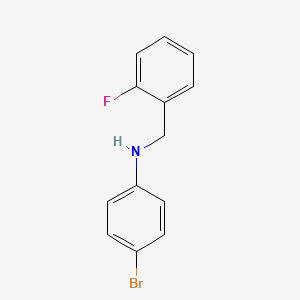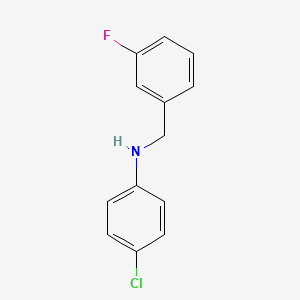
4-Chloro-N-(3-fluorobenzyl)aniline
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Practical Synthesis
4-Chloro-N-(3-fluorobenzyl)aniline has been studied for its practical synthesis process. Zhang Qingwen (2011) developed a process for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline, featuring cheap and readily available starting materials, robustness, and less waste burden, making it suitable for industrial production (Zhang Qingwen, 2011).
Genotoxic Impurity Determination
Chen Jian-dong et al. (2015) developed a high-performance liquid chromatographic method with fluorimetric detection for determining genotoxic impurities in lapatinib ditosylate, specifically targeting 3-chloro-4-(3-fluorobenzyloxy)-aniline (Chen Jian-dong et al., 2015).
Nonlinear Optical Materials
Revathi et al. (2017) investigated the vibrational analysis of 4-chloro-3-(trifluoromethyl)aniline and related compounds for potential use in Non-Linear Optical (NLO) materials, highlighting their electronic effects on molecular structure (Revathi et al., 2017).
Hydrogenation Studies
Liang Wen-xia (2014) studied the synthesis of 3-Chloro-4-fluoro aniline through hydrogenation, noting high catalytic activity and selectivity, which is crucial for chemical manufacturing (Liang Wen-xia, 2014).
Catalytic Debenzylation Research
M. Studer and H. Blaser (1996) explored the catalytic debenzylation of 4-chloro-N,N-dibenzyl aniline, focusing on factors like catalyst type, solvent, and acid/base modifiers, which are significant for chemical reaction optimization (Studer & Blaser, 1996).
Crystal Structure Analysis
K. V. Rajuna Gowda et al. (2000) determined the crystal structure of N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, contributing to the understanding of benzylidene anilines, which is essential for material science (Rajuna Gowda et al., 2000).
Optical Limiting Applications
Merin K George et al. (2021) conducted detailed investigations on the linear and nonlinear optical properties of 3‑chloro 4-fluoro aniline for optical limiting applications, showcasing its potential in optical devices (George et al., 2021).
Spectroscopic Properties
E. Buruianǎ et al. (2005) synthesized polyurethane cationomers with anil groups, including 4-chloromethylphenyl (carbamoyloxymethyl-2-hydroxybenzylidene)aniline, for fluorescent properties, essential in spectroscopy and material science (Buruianǎ et al., 2005).
Nonlinear Optical Investigations
Nimmy L. John et al. (2018) studied the structural and nonlinear optical properties of 4-chloro-4′bromobenzylidene aniline, contributing to the development of materials with unique optical properties (John et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-N-[(3-fluorophenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN/c14-11-4-6-13(7-5-11)16-9-10-2-1-3-12(15)8-10/h1-8,16H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNETVBPXXOXBKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CNC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-N-(3-fluorobenzyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



